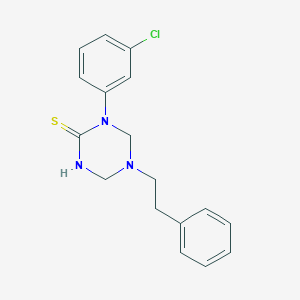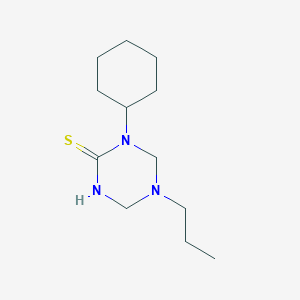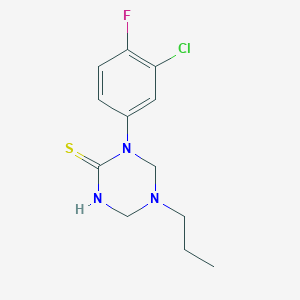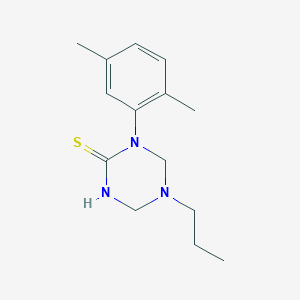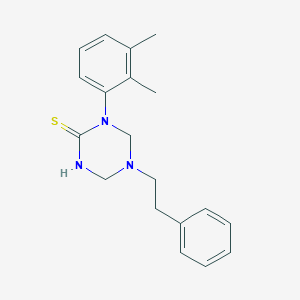![molecular formula C24H28N2O5 B282678 Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and antiviral activity.
作用機序
The mechanism of action of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, which is programmed cell death. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of various enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits low toxicity and high selectivity towards cancer cells. Additionally, this compound has been shown to exhibit good oral bioavailability and pharmacokinetic properties. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
実験室実験の利点と制限
The advantages of using Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its potent anti-cancer, anti-inflammatory, and antiviral activity. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells. However, the limitations of using Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its complex synthesis method and limited availability.
将来の方向性
There are several future directions for the study of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, studies are needed to determine the efficacy of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in animal models. Thirdly, studies are needed to determine the potential use of this compound in combination with other anti-cancer agents. Finally, studies are needed to develop more efficient and cost-effective synthesis methods for Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Conclusion:
In conclusion, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising compound that has shown potential for use in cancer treatment, anti-inflammatory therapy, and antiviral activity. The synthesis method of this compound is complex, but studies have shown that it exhibits low toxicity and high selectivity towards cancer cells. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential use in combination with other anti-cancer agents.
合成法
The synthesis of Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves a multi-step process. The starting materials for the synthesis are 2,3-dimethylphenol, 4-methoxybenzaldehyde, ethyl acetoacetate, and urea. The first step involves the condensation of 2,3-dimethylphenol and 4-methoxybenzaldehyde to form 3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Finally, the compound is hydrolyzed to obtain Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
科学的研究の応用
Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Furthermore, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been studied for its anti-inflammatory and antiviral activity. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the replication of various viruses, including influenza virus and herpes simplex virus.
特性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
ethyl 4-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-6-30-23(27)21-16(4)25-24(28)26-22(21)17-10-11-20(29-5)18(12-17)13-31-19-9-7-8-14(2)15(19)3/h7-12,22H,6,13H2,1-5H3,(H2,25,26,28) |
InChIキー |
DDQBDMZWJSUGGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC(=C3C)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC3=CC=CC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
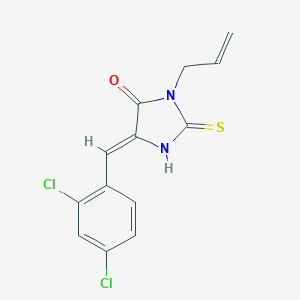
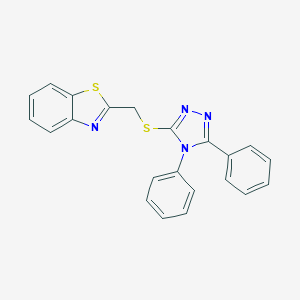
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
